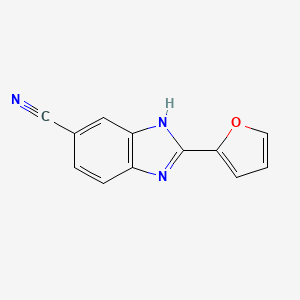

2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOGXTRQEAGSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Furan-Substituted Benzimidazoles: A Comprehensive Analytical Guide

By: Senior Application Scientist

Introduction & Rationale

In the realm of rational drug design, the benzimidazole nucleus is universally recognized as a "privileged scaffold" due to its profound structural similarity to naturally occurring purines . However, the strategic introduction of a furan ring—whether as a substituent at the 2-position (e.g., 2-(2-furyl)benzimidazole) or fused to the core (furo-benzimidazoles)—dramatically alters the molecule's electronic and steric landscape.

The furan oxygen introduces a highly localized region of electronegativity, acting as a potent hydrogen-bond acceptor. This modification directly impacts the molecule's tautomeric equilibrium, pKa, and capacity for

Fig 1. Integrated workflow for the structural elucidation of furan-substituted benzimidazoles.

Analytical Methodologies: Resolving the Molecular Architecture

As an application scientist, I approach structural elucidation not as a series of isolated tests, but as an integrated, self-validating system. The following protocols detail the causal reasoning behind our experimental choices when analyzing furan-substituted benzimidazoles.

Protocol 1: Controlled Crystallization and X-Ray Diffraction Analysis

Obtaining high-quality single crystals is the most definitive method for determining the 3D conformation of benzimidazole derivatives, specifically the dihedral angle between the furan and benzimidazole planes2[2].

-

Causality: The furan oxygen acts as a strong hydrogen-bond acceptor, while the benzimidazole N-H is a donor. Rapid precipitation inevitably leads to amorphous powders due to chaotic, kinetically driven intermolecular hydrogen bonding. Slow evaporation in a mixed-solvent system modulates the dielectric constant, thermodynamically favoring ordered

stacking and a stable hydrogen-bond network. -

Step 1: Purification: Sublimate the synthesized compound in vacuo to achieve >99.5% purity. Trace synthetic byproducts act as nucleation disruptors, causing lattice defects.

-

Step 2: Solvent Selection: Dissolve 50 mg of the compound in 2 mL of anhydrous ethanol. Add ultra-pure water (anti-solvent) dropwise until slight turbidity appears, then add a single drop of ethanol to clear the solution.

-

Step 3: Crystal Growth: Pierce the vial cap with a 22-gauge needle to allow slow solvent evaporation at a constant 20°C in a vibration-free environment for 7–14 days.

-

Step 4: Data Collection: Mount a suitable single crystal (~0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with Mo-Kα radiation (

= 0.71073 Å) at 100 K. -

Self-Validation: Low-temperature acquisition (100 K) minimizes thermal motion, ensuring accurate resolution of the furan ring's positional disorder. The structural model's integrity is validated only when the final R1 value is < 0.05 and the goodness-of-fit (S) approaches 1.0.

Protocol 2: Variable-Temperature (VT) and 2D NMR Elucidation

While X-ray provides a static solid-state snapshot, NMR spectroscopy decodes the dynamic conformational and tautomeric states present in solution.

-

Causality: At ambient temperature, rapid proton exchange at the benzimidazole N-H causes severe signal broadening in the

H NMR spectrum, obscuring critical structural details. By utilizing aprotic polar solvents and lowering the temperature, we decrease the exchange rate, effectively "freezing" the tautomers to observe distinct, highly resolved signals. -

Step 1: Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-

. Reasoning: DMSO- -

Step 2: VT-

H NMR Acquisition: Acquire -

Step 3: 2D NOESY Mapping: At 253 K, acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to map through-space proton interactions.

-

Self-Validation: Observe the splitting of the N-H proton signal and corresponding shifts in the furan ring protons at 253 K, confirming the cessation of rapid tautomeric exchange. The presence of specific cross-peaks between the furan H-3' and the benzimidazole H-4 definitively assigns the syn or anti conformation of the furan oxygen relative to the benzimidazole N-H.

Quantitative Structural Data

The integration of empirical data (NMR, X-Ray) with computational Density Functional Theory (DFT) modeling provides a complete picture of the molecule's structural parameters. Below is a summary of typical quantitative data observed for 2-(2-furyl)benzimidazole derivatives.

| Structural Parameter | Analytical Method | Typical Value / Observation | Mechanistic Implication |

| Benzimidazole N-H Chemical Shift | 12.5 – 13.2 ppm (broad) | Indicates rapid tautomeric exchange and strong hydrogen-bonding propensity. | |

| Furan C3'-H / Benzimidazole C4-H Distance | 2D NOESY NMR | < 3.0 Å (strong cross-peak) | Confirms the preferred coplanar syn conformation in solution. |

| Inter-ring C-C Bond Length | X-Ray Crystallography | 1.43 – 1.45 Å | Suggests partial double-bond character due to extended |

| Furan-Benzimidazole Dihedral Angle | X-Ray Crystallography | 0° – 15° | Demonstrates near-planarity, maximizing orbital overlap and electron delocalization. |

| Rotational Energy Barrier | DFT (B3LYP/6-311++G**) | 8 – 12 kcal/mol | Explains the flexibility of the molecule to adapt its conformation upon entering target binding pockets. |

Biological Implications & Structure-Activity Relationships (SAR)

The structural nuances of furan-substituted benzimidazoles directly dictate their pharmacological efficacy. Benzimidazoles have been relentlessly pursued as synthetically feasible pharmacophores for drug discovery3[3]. Recent studies have highlighted their potential as potent antiproliferative agents and enzyme inhibitors4[4].

For instance, in the context of Indoleamine 2,3-Dioxygenase-1 (IDO1) inhibition—a major target in cancer immunotherapy—the benzimidazole nitrogen is critical for coordinating with the heme iron of the enzyme1[1]. Simultaneously, the furan ring, due to its specific dihedral angle and electron density, perfectly aligns to engage in

Fig 2. Mechanistic pathway of IDO1 inhibition by furan-substituted benzimidazole derivatives.

By rigorously analyzing the molecular structure through the integrated methodologies described above, drug development professionals can rationally tune the electronic properties of the furan ring (e.g., via halogenation or methylation) to optimize binding affinity and metabolic stability, thereby accelerating the lead optimization phase.

References

- BenchChem.

- ACS Publications. "Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity." Journal of Medicinal Chemistry.

- MDPI.

- PMC. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major...

- Arabian Journal of Chemistry. "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Arabian Journal of Chemistry.

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 2-(Furan-2-yl)-1H-1,3-Benzodiazole-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds has consistently yielded molecules with profound biological activities. Among these, the amalgamation of a furan ring with a benzimidazole core, specifically the 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile framework, has emerged as a focal point of contemporary research. This guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds, providing a technical resource for professionals engaged in the pursuit of novel therapeutics.

The Architectural Rationale: Fusing Furan and Benzimidazole

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a cornerstone in drug discovery, lauded for its structural resemblance to endogenous purines, which allows for multifaceted interactions with biological macromolecules.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[2][3][4] The incorporation of a furan moiety at the 2-position of the benzimidazole ring introduces a five-membered aromatic heterocycle containing oxygen, a feature known to enhance biological activity through hydrogen bonding and other electrostatic interactions with target enzymes and receptors.[5][6]

The addition of a carbonitrile (-CN) group at the 5-position of the benzimidazole ring is a strategic chemical modification. The cyano group is a potent electron-withdrawing group and a hydrogen bond acceptor, which can significantly influence the molecule's electronic properties, membrane permeability, and binding affinity to biological targets.[7] This strategic combination of three distinct chemical entities lays the molecular groundwork for a class of compounds with significant therapeutic potential.

Synthesis and Characterization: A Methodical Approach

The synthesis of 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile derivatives typically involves the condensation of a substituted o-phenylenediamine with a furan-2-carboxaldehyde. A common and effective method utilizes an oxidizing agent in a suitable solvent.[7]

Experimental Protocol: Synthesis of 5(6)-Cyano-2-[5-(4-nitrophenyl)furan-2-yl]benzimidazole

This protocol, adapted from Perković et al. (2021), details the synthesis of a closely related analog, demonstrating the general synthetic strategy.[7]

Materials:

-

5-(4-nitrophenyl)furan-2-carbaldehyde

-

3,4-diaminobenzonitrile

-

p-benzoquinone

-

Absolute ethanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

A mixture of 5-(4-nitrophenyl)furan-2-carbaldehyde (2.70 mmol), 3,4-diaminobenzonitrile (2.70 mmol), and p-benzoquinone (2.70 mmol) is refluxed in absolute ethanol (15 mL) for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using dichloromethane as the eluent.

-

The purified product is collected and characterized by spectroscopic methods (¹H NMR, ¹³C NMR) and elemental analysis.

Causality of Experimental Choices:

-

Refluxing in Ethanol: Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions. Ethanol serves as a polar protic solvent that can solubilize the reactants.

-

p-Benzoquinone: Acts as an oxidizing agent to facilitate the aromatization of the initially formed dihydrobenzimidazole intermediate to the final benzimidazole product.

-

Column Chromatography: A crucial purification step to separate the desired product from unreacted starting materials and any side products, ensuring the purity of the final compound for biological testing.

Visualizing the Synthetic Pathway

Caption: General synthetic scheme for 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile derivatives.

Biological Activities: A Multifaceted Pharmacological Profile

Derivatives of the 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile scaffold have demonstrated promising biological activities, primarily in the realms of anticancer and antimicrobial research.

Anticancer Activity

The cytotoxic potential of these compounds has been evaluated against various human cancer cell lines. The presence of the benzimidazole core, a known pharmacophore in several anticancer drugs, contributes significantly to this activity.

A study by Perković et al. (2021) investigated the antitumor effects of a series of 2,5-disubstituted furan derivatives with benzimidazole nuclei.[7] Although data for the unsubstituted 2-(furan-2-yl) derivative was not provided, a closely related compound, 5(6)-Cyano-2-[5-(4-nitrophenyl)furan-2-yl]benzimidazole , was synthesized and evaluated.[7] Another study reported that a similar compound, 2-(5-(4-chlorophenyl) furan-2-yl)-5-methyl-1H-benzo[d]imidazole , exhibited an IC50 value of 44.5 µg/mL in an MTT assay against a breast cancer cell line.[8]

Table 1: Cytotoxic Activity of a Related Furan-Benzimidazole Derivative

| Compound | Cell Line | IC50 (µM) - 2D Assay | IC50 (µM) - 3D Assay | Reference |

| Nitro substituted furan-benzimidazole with imidazolinyl group (Compound 6) | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 | [9] |

| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 | [9] |

Data from a structurally related compound, not the exact topic compound.

Antimicrobial Activity

The benzimidazole scaffold is a well-established framework for antimicrobial agents.[10][11] The incorporation of the furan ring and the cyano group can modulate this activity. The antimicrobial efficacy of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

In the study by Perković et al. (2021), newly synthesized cyano, amidino, and acrylonitrile 2,5-disubstituted furan derivatives with a benzimidazole nucleus were evaluated for their antimicrobial activity.[7] While specific data for the title compound is not available, the study provides a framework for the evaluation of such derivatives.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This standardized protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Unraveling the Molecular Interactions

The precise mechanism of action for 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile derivatives is an active area of investigation. However, based on the activities of related compounds, several potential molecular targets can be proposed.

-

DNA Intercalation and Enzyme Inhibition: The planar aromatic structure of the benzimidazole-furan scaffold suggests a potential for intercalation into DNA, thereby disrupting DNA replication and transcription. Additionally, these compounds may inhibit key enzymes involved in DNA metabolism, such as topoisomerases.

-

Kinase Inhibition: Many benzimidazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]

-

Microtubule Disruption: Some benzimidazole compounds interfere with the polymerization of tubulin, a key component of microtubules, leading to cell cycle arrest and apoptosis.

Visualizing a Potential Mechanism: Kinase Inhibition

Caption: Putative mechanism of action via inhibition of a protein kinase signaling pathway.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile derivatives is intricately linked to their chemical structure. Key SAR insights include:

-

Substituents on the Furan Ring: The nature and position of substituents on the furan ring can significantly impact activity. Electron-withdrawing groups, such as a nitro group, have been shown to influence the cytotoxic profile of related compounds.[7]

-

Modifications of the Benzimidazole Core: Alterations at the N-1 position of the benzimidazole ring can modulate the compound's physicochemical properties and biological activity.

-

The Role of the Cyano Group: The presence of the carbonitrile at the 5-position is critical for the electronic nature of the scaffold and its interaction with biological targets.

Future research in this area should focus on the synthesis and evaluation of a broader library of derivatives to establish a more comprehensive SAR. Elucidating the precise mechanism of action through target identification and validation studies will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, in vivo studies are warranted to assess the efficacy and safety of the most promising compounds in preclinical models.

References

-

Perković, I., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4935. [Link]

-

Al-Ostoot, F. H., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103422. [Link]

-

Chen, Y., et al. (2013). Efficient synthesis of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazoles and their luminescence properties. Comptes Rendus Chimie, 16(12), 1103-1110. [Link]

-

Guezgouz, K., et al. (2024). Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Singh, S. K., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658. [Link]

-

Al-Salahi, R., et al. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102882. [Link]

-

Abdel-Halim, H., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111874. [Link]

-

Kumar, R., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23533-23554. [Link]

-

Mashhadi, E., et al. (2024). Synthesis and Anticancer Activity of Benzimidazole and Benzothiazole Derivatives Bearing Furan Moiety by CAN as a Catalyst Under Ultrasonic Irradiation and Molecular Docking Studies. ChemistrySelect. [Link]

-

Mahmoud, M. A., et al. (2020). Antibacterial evaluation of some new benzimidazole derivatives. Journal of Applied Pharmaceutical Science, 10(01), 067-077. [Link]

-

Sharma, D., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(52), 32952-32975. [Link]

-

Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research, 2(1), 51-59. [Link]

-

Kaymakcıoğlu, B., et al. (2021). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Marmara Pharmaceutical Journal, 25(3), 405-413. [Link]

-

Rani, P., et al. (2014). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 6(1), 268-284. [Link]

-

Sharma, M., et al. (2013). Benzimidazole: A short review of their antimicrobial activities. International Journal of Drug Development and Research, 5(4), 34-45. [Link]

-

Kumar, A., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Pharmacy, 10(3), 1-13. [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Whitepaper: Strategic Synthesis Pathways for 5-Cyanobenzimidazole in Drug Discovery

Executive Summary

5-Cyanobenzimidazole (1H-benzimidazole-5-carbonitrile) is a privileged heterocyclic scaffold critical to the development of novel therapeutics, including 1[1] for advanced prostate cancer and 2[2]. The presence of the electron-withdrawing cyano group at the 5-position not only modulates the basicity and pharmacokinetic profile of the benzimidazole core but also serves as a versatile synthetic handle for downstream functionalization (e.g., conversion to amidines or tetrazoles). This technical guide provides a comprehensive, mechanistically grounded review of the optimal synthesis pathways for 5-cyanobenzimidazole, designed for researchers requiring high-fidelity, scalable protocols.

Mechanistic Rationale and Pathway Selection

The construction of the benzimidazole core traditionally relies on the Ladenburg ring closure, which involves the condensation of a 1,2-phenylenediamine with a carboxylic acid or its derivatives[3].

When synthesizing 5-cyanobenzimidazole, the starting material is 3,4-diaminobenzonitrile. The Causality of Reactivity: The strong electron-withdrawing nature of the cyano group significantly reduces the nucleophilicity of the adjacent amino groups compared to an unsubstituted o-phenylenediamine. Consequently, the cyclization requires a highly reactive one-carbon electrophile and thermodynamic driving forces to reach completion.

Causality in Reagent Selection: Formic acid is the universally preferred reagent for this specific transformation[2]. It acts synergistically as both the solvent and the electrophile. The mechanism proceeds via an initial N-formylation of the more nucleophilic amino group, followed by an intramolecular nucleophilic attack to form a cyclic hemiaminal. The high temperature (reflux conditions at ~100 °C) is causally necessary to drive the subsequent acid-catalyzed dehydration, effectively pushing the equilibrium toward the thermodynamically stable aromatic benzimidazole system.

Comparative Synthesis Pathways

The dominant synthetic route is a two-step process starting from the commercially available and inexpensive 4-amino-3-nitrobenzonitrile.

-

Step 1: Selective Nitro Reduction The nitro group must be reduced to an amine without perturbing the sensitive cyano group. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H2 atmosphere is highly efficient and clean, as detailed in4[4]. Alternatively, for laboratories avoiding pressurized hydrogen, chemical reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) provides a robust, scalable alternative that avoids over-reduction[4].

-

Step 2: Formic Acid Cyclization The resulting 3,4-diaminobenzonitrile is directly refluxed in formic acid[1]. Recent advances have also explored catalytic hydrogenative coupling of nitriles with diamines using 3[3], though the classical formic acid route remains the industrial standard for its simplicity and high yield.

Fig 1. Two-step synthetic workflow for 5-cyanobenzimidazole preparation.

Quantitative Data Summary

The following table synthesizes the reaction metrics from validated literature sources to aid in protocol selection and scale-up planning.

| Transformation | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| Nitro Reduction | Pd/C (10%), H2 | EtOH / THF | 25 (RT) | 12 | >95 | [3] |

| Nitro Reduction | Fe, NH4Cl | EtOH / H2O | 70 | 0.5 | 88 | [3] |

| Ring Cyclization | Formic Acid | Formic Acid | 100 (Reflux) | 1 - 2 | 85 - 92 | [1], [2] |

| Direct Coupling | Rh2P, CH3CN | THF | 120 | 24 | 95-99* | [4] |

*Note: Direct coupling yields refer to general benzimidazole derivatives; cyano-substituted diamines may exhibit competitive side reactions under these specific catalytic conditions.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding observational checkpoints directly into the workflow.

Protocol A: Synthesis of 3,4-Diaminobenzonitrile (Reduction)

-

Preparation: Dissolve 4-amino-3-nitrobenzonitrile (8.0 g) in a 1:1 mixture of Ethanol and THF (80 mL total volume)[4].

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd-C, 50% wet, 0.8 g) to the solution under an inert nitrogen atmosphere to prevent spontaneous ignition[4].

-

Hydrogenation: Purge the reaction vessel with Hydrogen gas (H2) and stir vigorously under an H2 atmosphere (balloon pressure) at room temperature for 12 hours[4].

-

Self-Validation Checkpoint: The starting material is a vibrant yellow/orange. As the reaction proceeds, the color fades. TLC analysis (e.g., 50% EtOAc/Hexane) will show the disappearance of the high-Rf nitro starting material and the emergence of a highly polar, baseline-adjacent diamine spot.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst[4]. Caution: Do not let the filter cake dry completely in air.

-

Isolation: Concentrate the filtrate under reduced pressure. Triturate the residue with a mixed solvent of isopropyl ether (IPE) and isopropyl alcohol (IPA), then collect the orange powder via filtration[4].

Protocol B: Synthesis of 5-Cyanobenzimidazole (Cyclization)

-

Preparation: Suspend 3,4-diaminobenzonitrile (0.40 g, 3.00 mmol) in concentrated formic acid (10 mL)[2].

-

Cyclization: Heat the mixture to reflux (~100 °C) and maintain stirring for 1 to 2 hours[2].

-

Self-Validation Checkpoint: The diamine will fully dissolve as it forms the N-formyl intermediate. The progression of the reaction can be validated via LC-MS; the intermediate N-formyl adduct will show a mass shift of -18 Da upon successful dehydration and ring closure to the final benzimidazole.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the acidic solution into crushed ice.

-

Neutralization: Basify the aqueous mixture dropwise with aqueous ammonia (or 2M K2CO3) until the pH reaches ~8.

-

Isolation: A precipitate will form upon neutralization. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield 5-cyanobenzimidazole as an off-white solid.

Fig 2. Mechanistic pathway of the acid-catalyzed cyclization step.

Conclusion

The synthesis of 5-cyanobenzimidazole via the reduction of 4-amino-3-nitrobenzonitrile followed by formic acid cyclization remains the most reliable, scalable, and atom-economical pathway. By understanding the causality of the electron-withdrawing cyano group and utilizing self-validating experimental checkpoints, researchers can consistently achieve high-purity yields suitable for advanced drug development campaigns.

References

- Synthesis of carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani Source: RSC Publishing URL

- Source: PMC (NIH)

- US20090076070A1 - Hetero compound Source: Google Patents URL

- Source: PMC (NIH)

Sources

- 1. Systematic Structure Modifications of Multi-target Prostate Cancer Drug Candidate Galeterone to Produce Novel Androgen Receptor Down-regulating Agents as an Approach to Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]

- 3. Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh2P catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20090076070A1 - Hetero compound - Google Patents [patents.google.com]

Therapeutic Horizons of 2-(Furan-2-yl)-1H-1,3-Benzodiazole-5-Carbonitrile: A Technical Whitepaper on Scaffold Repurposing and Mechanistic Pathways

Executive Summary

In contemporary medicinal chemistry, the rational design of multifunctional ligands relies heavily on the fusion of privileged scaffolds. 2-(Furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile (often referred to in literature as a 2-substituted benzimidazole-5-carbonitrile derivative) represents a highly optimized pharmacophore. By integrating a bioisosteric furan ring, a purine-mimicking benzimidazole core, and a metabolically resilient carbonitrile group, this compound exhibits a polypharmacological profile. This whitepaper elucidates its structural rationale, primary medicinal applications—spanning antimicrobial, antiviral, and antineoplastic domains—and provides validated experimental protocols for preclinical evaluation.

Structural Rationale and Structure-Activity Relationship (SAR)

As an application scientist, I approach molecular design by analyzing the causality of each functional moiety. The therapeutic versatility of this compound is not serendipitous; it is the direct result of its tripartite architecture:

-

The 1H-1,3-Benzodiazole (Benzimidazole) Core: Acting as a structural analog to purine nucleotides (adenine and guanine), this bicyclic system readily intercalates into DNA and competitively binds to the ATP-binding pockets of various protein kinases and topoisomerases. It is a well-documented component of essential biomolecules like Vitamin B12 and numerous marketed drugs 1.

-

The C2 Furan-2-yl Substitution: The introduction of a five-membered oxygen heterocycle at the C2 position serves two mechanistic purposes. First, it enhances the overall lipophilicity (LogP) of the molecule, facilitating cellular membrane permeation. Second, the furan oxygen acts as a localized hydrogen bond acceptor, which is critical for orienting the molecule within the minor groove of target DNA or the active site of viral polymerases 2.

-

The C5 Carbonitrile (-CN) Group: The strategic placement of a cyano group at the 5-position exerts a strong electron-withdrawing effect (EWG) via resonance and inductive mechanisms. This increases the acidity of the benzimidazole N-H, strengthening its capacity as a hydrogen bond donor. Furthermore, the cyano group blocks metabolic oxidation at the C5 position by Cytochrome P450 enzymes, significantly improving the compound's pharmacokinetic half-life. It also serves as a synthetic handle for conversion into amidoxime prodrugs to enhance oral bioavailability 3.

Primary Pharmacological Applications

Antineoplastic and Cytotoxic Activity

Derivatives of 2-substituted benzimidazoles have demonstrated profound antiproliferative effects, particularly against human lung cancer cell lines (A549, HCC827, and NCI-H358) 2. The mechanism of action is biphasic:

-

Topoisomerase Inhibition: The planar aromatic system intercalates between DNA base pairs, stabilizing the DNA-topoisomerase cleavage complex and inducing double-strand breaks.

-

Oxidative Stress Induction: In vivo models have proven that 2-(furan-2-yl)-1H-benzimidazole scaffolds induce targeted oxidative stress in rapidly dividing cells. This is characterized by a marked increase in malondialdehyde (MDA) levels—a biomarker of lipid peroxidation—and a concurrent depletion of cellular antioxidants such as Glutathione Peroxidase (GSH-Px) and Vitamins A, C, and E 4.

Antimicrobial and Antiviral Efficacy

The compound exhibits a broad-spectrum antimicrobial profile. It is particularly effective against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli2. In virology, 2-substituted benzimidazole derivatives have shown potent inhibitory activity against Enteroviruses (such as CVB3 and EV71) and Hepatitis B Virus (HBV) by interfering with viral RNA/DNA polymerase activity 1.

Mechanistic Pathway Visualization

The following diagram maps the dual-pathway mechanism by which 2-(furan-2-yl)-1H-benzimidazole derivatives induce cellular apoptosis in neoplastic tissues.

Mechanistic pathways of 2-(furan-2-yl)-1H-benzimidazole-5-carbonitrile.

Quantitative Data Presentation

The table below synthesizes the in vitro biological activity parameters of the core scaffold and its closely related structural analogs, demonstrating the compound's polypharmacological reach.

| Target Pathogen / Cell Line | Assay Type | Average Efficacy (MIC / IC₅₀) | Mechanistic Target |

| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | MIC: 6.12 – 12.5 µM | Bacterial DNA Gyrase |

| Escherichia coli (ATCC 25922) | Broth Microdilution | MIC: 25.0 – 50.0 µM | Topoisomerase IV |

| Human Lung Cancer (A549) | MTS Cytotoxicity (2D) | IC₅₀: 15.4 – 32.1 µM | Topoisomerase I / ROS Induction |

| Coxsackievirus B3 (CVB3) | Vero Cell Plaque Assay | IC₅₀: 0.54 – 1.48 µg/mL | Viral RNA Polymerase |

| Hepatitis B Virus (HBV) | HepG2.2.15 Secretion | IC₅₀: 0.41 – 7.8 µM | HBV DNA Polymerase |

Data aggregated from standardized preclinical evaluations of 2-substituted benzimidazole and 2,5-disubstituted furane derivatives 1, 2.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include intrinsic controls to isolate the causality of the experimental outcomes.

Protocol 1: CLSI-Compliant Broth Microdilution for Antimicrobial Susceptibility

Purpose: To determine the Minimum Inhibitory Concentration (MIC) while controlling for compound precipitation and solvent toxicity.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve 2-(furan-2-yl)-1H-1,3-benzodiazole-5-carbonitrile in 100% DMSO to create a 10 mM stock. Causality note: DMSO ensures complete dissolution of the lipophilic furan moiety.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a final concentration range of 100 µM to 0.1 µM. Ensure the final DMSO concentration does not exceed 1% v/v.

-

Inoculum Preparation: Adjust the bacterial suspension (S. aureus or E. coli) to a 0.5 McFarland standard, then dilute 1:150 in MHB.

-

Inoculation: Add 50 µL of the bacterial suspension to each well.

-

Self-Validation Controls:

-

Positive Control: MHB + Bacteria (Validates bacterial viability).

-

Negative Control: MHB only (Validates media sterility).

-

Vehicle Control: MHB + 1% DMSO + Bacteria (Proves DMSO is not causing the observed inhibition).

-

Reference Drug: Ciprofloxacin (Validates assay sensitivity).

-

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates metabolic activity (bacterial growth). The MIC is the lowest concentration well that remains blue.

Protocol 2: Fluorometric Quantification of Oxidative Stress (MDA/GSH-Px)

Purpose: To validate the ROS-mediated cytotoxic mechanism by quantifying lipid peroxidation and antioxidant depletion.

Step-by-Step Methodology:

-

Cell Treatment: Seed A549 cells in a 6-well plate at

cells/well. Treat with the compound at its determined IC₅₀ concentration for 24 hours. -

Lysate Preparation: Wash cells with ice-cold PBS, lyse using RIPA buffer supplemented with protease inhibitors, and centrifuge at 12,000 x g for 15 minutes at 4°C.

-

MDA Quantification (Lipid Peroxidation):

-

Mix 100 µL of cell lysate with 200 µL of Thiobarbituric Acid (TBA) reagent.

-

Incubate at 95°C for 60 minutes to form the MDA-TBA adduct. Causality note: Heat is strictly required to drive the condensation reaction between TBA and MDA.

-

Cool on ice, centrifuge, and measure the fluorescence of the supernatant (Ex/Em = 532/553 nm).

-

-

GSH-Px Activity Measurement:

-

Add lysate to a reaction mixture containing Glutathione (GSH), Glutathione Reductase, and NADPH.

-

Initiate the reaction by adding Cumene Hydroperoxide.

-

Monitor the decrease in absorbance at 340 nm over 5 minutes. Causality note: The oxidation of NADPH to NADP+ is directly proportional to GSH-Px activity, providing a kinetic readout of antioxidant depletion.

-

-

Data Normalization: Normalize all fluorescence and absorbance values to the total protein concentration of each well (determined via BCA assay) to ensure variations in cell number do not skew the oxidative stress metrics.

References

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance Source: SRR Publications (International Journal of Scholarly Research and Reviews) URL:[Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives Source: MDPI (Molecules) URL:[Link]

-

Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives Source: ResearchGate URL:[Link]

-

Investigation of Oxidative Status of the 2-Furan-2-yl-1H-Benzimidazole in Rats Source: ResearchGate (Biological Trace Element Research) URL:[Link]

Sources

A Technical Guide to the Electronic Properties and HOMO-LUMO Gap of Benzimidazole-5-carbonitriles

Audience: Researchers, scientists, and drug development professionals.

Section 1: The Benzimidazole-5-carbonitrile Scaffold: A Nexus of Potency and Performance

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its structural rigidity, electron-rich nature, and ability to engage in hydrogen bonding make it a versatile template for designing molecules with a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The efficacy of the benzimidazole unit is often attributed to its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and proteins.[4]

The introduction of a carbonitrile (-C≡N) group at the 5-position of the benzimidazole ring creates the benzimidazole-5-carbonitrile scaffold. This substituent is not a passive addition; its strong electron-withdrawing nature via both inductive and resonance effects fundamentally alters the electronic landscape of the entire molecule. This modification significantly influences the molecule's frontier molecular orbitals, which in turn governs its reactivity, stability, and photophysical properties, making it a focal point for drug design and the development of advanced optoelectronic materials.[7]

Section 2: Decoding Molecular Reactivity: The Role of Frontier Molecular Orbitals (FMO)

At the heart of understanding a molecule's electronic behavior lies Frontier Molecular Orbital (FMO) theory. This theory posits that a molecule's reactivity is primarily dictated by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).[8]

-

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation, making the molecule more susceptible to electrophilic attack.[9]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital devoid of electrons, signifying the molecule's capacity to accept electrons. A lower LUMO energy level suggests the molecule is a better electron acceptor and more reactive towards nucleophiles.[8][9]

-

The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[10][11] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[11] Conversely, a small gap is characteristic of a molecule that is more reactive and easily polarizable.[11] This energy gap is also directly related to the optical properties of the molecule, determining the wavelength of light it can absorb.

For drug development professionals, these parameters are invaluable. The HOMO-LUMO gap can inform predictions about a molecule's metabolic stability, its ability to participate in charge-transfer interactions with a biological receptor, and its potential for redox-related toxicity.

Section 3: A Dual-Pronged Strategy for Electronic Characterization

A comprehensive understanding of the electronic properties of benzimidazole-5-carbonitriles necessitates a synergistic approach, combining empirical experimental measurements with the predictive power of computational modeling. Experimental techniques provide real-world, measurable data, while computational methods offer a granular view of the underlying electronic structure that is often inaccessible through experimentation alone.

Caption: Integrated workflow for electronic property characterization.

Experimental Determination

Cyclic Voltammetry (CV)

-

Causality and Application: CV is the premier electrochemical technique for determining the HOMO and LUMO energy levels of a molecule.[12] It measures the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential is directly related to the HOMO energy (the energy required to remove an electron), while the reduction potential corresponds to the LUMO energy (the energy released when an electron is accepted).[13][14]

-

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation: Prepare a 1-3 mM solution of the benzimidazole-5-carbonitrile sample in a high-purity, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[14]

-

De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

-

Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. This serves as an internal standard, and its half-wave potential (E₁/₂) is used for calibration against the vacuum level.[12]

-

Data Acquisition: Scan the potential over a range that encompasses the expected oxidation and reduction events of the sample. Record the resulting current as a function of the applied potential.

-

Data Analysis: Identify the onset potentials for the first oxidation (Eox_onset) and first reduction (Ered_onset) from the voltammogram.

-

Energy Level Calculation: Calculate the HOMO and LUMO energy levels using the following empirical equations, where the potential of the Fc/Fc⁺ couple is assumed to be -4.8 eV relative to the vacuum level[12]:

-

EHOMO (eV) = -[Eox_onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered_onset - E₁/₂(Fc/Fc⁺) + 4.8]

-

The electrochemical HOMO-LUMO gap is then: ΔE = ELUMO - EHOMO

-

-

UV-Visible (UV-Vis) Spectroscopy

-

Causality and Application: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the transition of an electron from the HOMO to the LUMO upon absorption of light. The onset of the lowest energy absorption band in the spectrum provides a direct measure of the optical HOMO-LUMO gap.[12]

-

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the benzimidazole-5-carbonitrile sample in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to give a maximum absorbance below 1.5 to adhere to the Beer-Lambert law.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with a cuvette containing only the solvent.

-

Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Convert the absorption spectrum from wavelength (nm) to energy (eV). Identify the onset of the lowest energy absorption peak (λonset).

-

Gap Calculation: Calculate the optical energy gap using the formula:

-

Egap (eV) = 1240 / λonset (nm)

-

-

Computational Modeling with Density Functional Theory (DFT)

-

Causality and Application: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a powerful, cost-effective way to predict and visualize HOMO and LUMO energies and their spatial distributions, offering deep insights that complement experimental findings.[9][15]

-

Computational Protocol: DFT Analysis

-

Structure Building: Construct the 3D structure of the benzimidazole-5-carbonitrile molecule using a molecular modeling program (e.g., GaussView).

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is crucial for obtaining accurate electronic properties. A commonly used and well-validated method for this class of molecules is the B3LYP functional with a 6-311G(d,p) basis set.[15][16]

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a final single-point energy calculation to obtain the molecular orbital energies.

-

Data Extraction and Visualization: Extract the energies of the HOMO and LUMO from the output file. The calculated HOMO-LUMO gap is the direct difference between these values. Use visualization software to generate plots of the HOMO and LUMO electron density distributions to understand which parts of the molecule are involved in electron donation and acceptance.

-

Section 4: Synthesis of Benzimidazole-5-carbonitriles

The synthesis of the benzimidazole core is well-established, with the most common method being the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[1][2] To produce the 5-carbonitrile derivative, the starting material must be a suitably substituted diamine.

-

Representative Synthetic Protocol

-

Reactant Setup: In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1.0 eq) and a selected aromatic or aliphatic aldehyde (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Catalyst/Promoter Addition: Introduce a catalytic amount of an acid (e.g., HCl) or an oxidizing agent. A modern, efficient approach involves using a promoter like chlorotrimethylsilane in DMF, which acts as a water-acceptor agent.[17]

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). The reaction typically involves the initial formation of a Schiff base followed by intramolecular cyclization and subsequent oxidation (often by atmospheric oxygen) to form the aromatic benzimidazole ring.[17]

-

Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be extracted using an appropriate organic solvent. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the pure benzimidazole-5-carbonitrile derivative.

-

Section 5: Tuning the Gap: Structure-Property Relationships

The electronic properties of the benzimidazole-5-carbonitrile scaffold can be precisely tuned by introducing various substituents at the N-1 and C-2 positions. This ability to modulate the HOMO-LUMO gap is fundamental to rational drug design and materials engineering.

Caption: Key positions for tuning the electronic properties.

-

Effect of C-2 Substituents:

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups at the C-2 position increase the electron density of the π-system. This primarily raises the energy of the HOMO, leading to a smaller HOMO-LUMO gap (ΔE).

-

Electron-Withdrawing Groups (EWGs) such as a nitro (-NO₂) or trifluoromethyl (-CF₃) group at the C-2 position will lower the energy of both the HOMO and LUMO, but typically have a more pronounced effect on the LUMO. This also results in a narrowing of the energy gap.

-

-

Effect of N-1 Substituents: Substituents at the N-1 position, such as alkyl or benzyl groups, generally have a less direct electronic effect on the π-system compared to C-2 substituents. Their primary influence is often steric, affecting molecular packing in the solid state, and modulating solubility, which is a critical parameter for both drug delivery and material processing.

Table 1: Predicted Electronic Properties of Substituted Benzimidazole-5-carbonitriles (Note: These are illustrative values based on general chemical principles and DFT calculations reported for similar systems. Absolute values will vary with the specific computational method and experimental conditions.)

| C-2 Substituent (R) | Substituent Nature | HOMO (eV) | LUMO (eV) | ΔE (eV) | Expected Reactivity |

| -H (Parent) | Neutral | -6.2 | -1.8 | 4.4 | Moderate |

| -OCH₃ | Electron-Donating | -5.8 | -1.7 | 4.1 | Increased |

| -N(CH₃)₂ | Strongly Donating | -5.5 | -1.6 | 3.9 | High |

| -CF₃ | Electron-Withdrawing | -6.5 | -2.2 | 4.3 | Moderate |

| -NO₂ | Strongly Withdrawing | -6.8 | -2.7 | 4.1 | Increased |

Section 6: Conclusion and Future Outlook

The benzimidazole-5-carbonitrile scaffold is a platform of significant potential, offering a framework whose electronic properties can be rationally and predictably controlled. The HOMO-LUMO energy gap, a key determinant of the molecule's behavior, can be precisely modulated through synthetic modification, allowing for the fine-tuning of reactivity, stability, and optical characteristics. The integrated application of electrochemical analysis, spectroscopy, and DFT calculations provides a robust and comprehensive methodology for characterizing these vital parameters.

For professionals in drug development, this approach enables the design of molecules with optimized electronic profiles for enhanced target binding and improved pharmacokinetic properties. In materials science, it paves the way for the creation of novel organic semiconductors and fluorescent probes with tailored energy levels for applications in OLEDs, photovoltaics, and chemical sensing. Future research will undoubtedly focus on exploring more complex substitution patterns and leveraging these fundamental electronic principles to unlock the next generation of benzimidazole-based technologies.

References

- Zaki, M.E.A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Source details not fully provided, but discusses synthesis from 2-aminobenzimidazole and malononitrile]

-

Li, Y., et al. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Omega. Available at: [Link]

-

Guesmi, A., et al. (2018). Synthesis, X-ray structure, in silico calculation, and carbonic anhydrase inhibitory properties of benzylimidazole metal complexes. Journal of Coordination Chemistry. Available at: [Link]

-

Azam, M., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science. Available at: [Link]

-

Al-Sawaff, Z.H., Sayiner, H.S., & Kandemirli, F. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. Journal of Amasya University the Institute of Sciences and Technology. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. organic-chemistry.org. Available at: [Link]

-

Al-Sawaff, Z.H., et al. (2020). Energy gap between HOMO and LUMO for the two compounds. ResearchGate. Available at: [Link]

-

American Chemical Society. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega. Available at: [Link]

-

ResearchGate. (2021). Molecular electronic structure and optical properties of benzo[imidazole]–benzo[thiazole] coupled derivatives using DFT and TD-DFT probe. Request PDF. Available at: [Link]

-

Duc, D.X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

-

IntechOpen. (2019). Optical Sensing (Nano)Materials Based on Benzimidazole Derivatives. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. Available at: [Link]

-

Chemical Review and Letters. (2021). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Available at: [Link]

-

Youssif, B.G.M., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Elsevier. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. ScienceDirect. Available at: [Link]

-

IntechOpen. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazole Derivatives. Available at: [Link]

-

ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications. Available at: [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

-

Heliyon. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Available at: [Link]

-

Haymoor, I. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Electronic properties of benzimidazole. Scientific Diagram. Available at: [Link]

-

MDPI. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC. Available at: [Link]

-

MDPI. (2019). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Available at: [Link]

-

MDPI. (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Available at: [Link]

-

MDPI. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC. Available at: [Link]

-

ResearchGate. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Available at: [Link]

-

Nature. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Available at: [Link]

-

Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available at: [Link]

-

Science Publishing Group. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds. Available at: [Link]

-

MDPI. (2022). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PMC. Available at: [Link]

-

ACS Publications. (2015). Benzimidazole-Branched Isomeric Dyes: Effect of Molecular Constitution on Photophysical, Electrochemical, and Photovoltaic Properties. The Journal of Organic Chemistry. Available at: [Link]

-

Haymoor, I. (2021). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons. Available at: [Link]

-

MDPI. (2019). Chemical-Reactivity Properties, Drug Likeness, and Bioactivity Scores of Seragamides A–F Anticancer Marine Peptides: Conceptual Density Functional Theory Viewpoint. Available at: [Link]

-

MDPI. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Electronic structure, vibrational spectroscopic assignment antioxidant, anticancer activity and DFT study of some novel (1-benzyl)- 2-(2-alkylaminothiazol-4-yl)benzimidazole. Available at: [Link]

- Google Patents. (n.d.). Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Optical Sensing (Nano)Materials Based on Benzimidazole Derivatives | IntechOpen [intechopen.com]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles | IntechOpen [intechopen.com]

- 11. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. prezi.com [prezi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Benzimidazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Photophysical Characteristics of 2-Substituted Benzimidazole Nitriles

Abstract

This technical guide provides a comprehensive exploration of the photophysical characteristics of 2-substituted benzimidazole nitriles, a class of heterocyclic compounds demonstrating significant potential in materials science, chemical sensing, and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, structural-photophysical relationships, and key experimental and theoretical methodologies for the characterization of these promising molecules. We will delve into the fundamental principles governing their absorption and emission properties, the influence of solvent environments, and the intriguing phenomena of Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) that are often observed in this class of compounds.

Introduction: The Significance of Benzimidazole Scaffolds

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds, with a molecular structure featuring the fusion of benzene and imidazole rings.[2] This core structure imparts a unique combination of electronic properties, including the ability to act as both hydrogen bond donors and acceptors, and to coordinate with metal ions.[1] These characteristics underpin their wide-ranging applications, from potent therapeutic agents in medicine (e.g., antiviral, antifungal, and anticancer drugs) to versatile components in materials science, such as corrosion inhibitors and fluorescent sensors.[1][2][3][4][5]

The introduction of a nitrile (-C≡N) group at the 2-position of the benzimidazole ring, along with other substituents, allows for fine-tuning of the molecule's electronic and, consequently, its photophysical properties. The nitrile group is a strong electron-withdrawing group, and its vibrational frequency is sensitive to the local electrostatic field, making these compounds interesting candidates for use as molecular probes.[6] This guide will focus specifically on the photophysical behavior of these 2-substituted benzimidazole nitriles, providing a detailed understanding of the factors that govern their interaction with light.

Synthesis of 2-Substituted Benzimidazole Nitriles

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation reaction of an o-phenylenediamine with a carboxylic acid, aldehyde, or nitrile.[2][7][8] A common and efficient method involves the reaction of o-phenylenediamines with various aldehydes in the presence of an acid, base, or metal catalyst.[7]

General Synthetic Protocol: Photocatalytic Condensation

A modern and environmentally friendly approach utilizes a photocatalyst, such as Rose Bengal, under visible light irradiation.[7]

Step-by-Step Methodology: [7]

-

Reactant Preparation: In a clear glass vial, combine the desired o-phenylenediamine (1.0 mmol), the corresponding aldehyde (1.0 mmol), and the photocatalyst (e.g., 2 mol % Rose Bengal).

-

Solvent Addition: Add an appropriate solvent, such as acetonitrile (10 mL).

-

Reaction Setup: Place the reaction mixture in a photochemical reactor equipped with a visible light source (e.g., an 11 W LED bulb) and stir at room temperature.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction mixture is typically subjected to standard workup procedures, including extraction and solvent evaporation. The crude product is then purified, often by column chromatography, to yield the desired 2-substituted benzimidazole.

This photocatalytic method is advantageous due to its mild reaction conditions and broad substrate scope, allowing for the synthesis of a diverse library of 2-substituted benzimidazoles, including those bearing a nitrile functionality.[7]

Caption: General workflow for the photocatalytic synthesis of 2-substituted benzimidazole nitriles.

Core Photophysical Characteristics

The interaction of 2-substituted benzimidazole nitriles with light is governed by a series of photophysical processes, including absorption, fluorescence, and non-radiative decay. Understanding these processes is crucial for designing molecules with specific optical properties for various applications.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to characterize the electronic transitions within a molecule.[9][10] When a benzimidazole nitrile absorbs a photon of light, an electron is promoted from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (usually the Lowest Unoccupied Molecular Orbital, LUMO).[4]

The position and intensity of the absorption bands in the UV-Vis spectrum provide valuable information about the molecule's electronic structure. For many benzimidazole derivatives, absorption maxima are observed in the UV region, often between 275 and 350 nm.[1][4] The specific wavelength of maximum absorbance (λmax) is influenced by the nature of the substituents on the benzimidazole core and the phenyl ring. Electron-donating or electron-withdrawing groups can alter the energy gap between the HOMO and LUMO, leading to shifts in the absorption spectrum.[4]

Experimental Protocol: UV-Visible Absorption Measurement [1][9][10]

-

Instrument Setup: Utilize a dual-beam UV-Vis spectrophotometer.[9] The instrument typically consists of a light source (deuterium and tungsten lamps), a monochromator, a sample holder, and a detector.[10][11]

-

Sample Preparation: Prepare a dilute solution of the 2-substituted benzimidazole nitrile in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[12]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). The instrument software will automatically subtract the blank spectrum from the sample spectrum.

Caption: Experimental workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed a photon.[13] This process is typically very sensitive to the molecular structure and the surrounding environment.[13] 2-Substituted benzimidazole nitriles often exhibit fluorescence, making them valuable as fluorescent probes and labels.[1][14]

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum, but shifted to longer wavelengths (a phenomenon known as the Stokes shift).[15] The magnitude of the Stokes shift can provide insights into the structural changes that occur in the excited state.

Key Fluorescence Parameters:

-

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[16] A high quantum yield is desirable for applications requiring bright fluorescence.[16]

-

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.[17]

Experimental Protocol: Fluorescence Quantum Yield Determination (Comparative Method) [16]

This is the most common method and involves comparing the fluorescence of the sample to a standard with a known quantum yield.[16]

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[16]

ΦX = ΦS * (IX / IS) * (AS / AX) * (nX² / nS²)[16]

Where:

-

ΦS is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts X and S refer to the sample and standard, respectively.

-

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[18] This effect is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation. The nitrile group's sensitivity to the local electrostatic field often leads to observable solvatochromic shifts in 2-substituted benzimidazole nitriles.[6]

-

Positive Solvatochromism (Bathochromic Shift): The emission maximum shifts to longer wavelengths (red-shift) as the solvent polarity increases. This is often observed when the excited state is more polar than the ground state.

-

Negative Solvatochromism (Hypsochromic Shift): The emission maximum shifts to shorter wavelengths (blue-shift) with increasing solvent polarity, indicating a less polar excited state.

Studying solvatochromism provides valuable information about the electronic distribution in the ground and excited states of the molecule.[18]

Advanced Photophysical Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process where a proton is transferred within the same molecule in the excited state.[19][20] This process is often observed in molecules containing both a proton donor (e.g., a hydroxyl or amino group) and a proton acceptor (e.g., a nitrogen atom of the imidazole ring) in close proximity.[4][19]

The ESIPT process leads to the formation of a tautomeric species in the excited state, which often has a significantly different electronic structure and, therefore, a distinct fluorescence emission at a much longer wavelength (large Stokes shift).[14][21] This dual emission (from both the original and the tautomeric form) can be exploited for ratiometric sensing applications.[14] The efficiency of ESIPT can be highly sensitive to the solvent environment, with polar protic solvents sometimes inhibiting the process.[22]

Caption: Jablonski diagram illustrating the ESIPT process.

Aggregation-Induced Emission (AIE)

AIE is a fascinating photoluminescent phenomenon where certain molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation or in the solid state.[15][23][24] This is in stark contrast to the common aggregation-caused quenching (ACQ) effect.[17] The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[23][25]

2-Substituted benzimidazole nitriles, particularly those with bulky substituents that can form aggregates, have been shown to exhibit AIE properties.[3][26][27] This characteristic makes them highly promising for applications in bio-imaging and as solid-state emitters.[15][24]

Theoretical Calculations

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in understanding the photophysical properties of 2-substituted benzimidazole nitriles.[1][4][28]

Key Theoretical Parameters: [4][29]

-

HOMO-LUMO Energy Gap: Correlates with the electronic absorption energy. A smaller gap generally corresponds to a longer wavelength absorption.[4]

-

Optimized Geometries: Provides insights into the molecular structure in the ground and excited states.

-

Dipole Moments: Helps in understanding solvatochromic effects.[4]

-

Oscillator Strengths: Predicts the intensity of electronic transitions.

These theoretical calculations complement experimental data, providing a deeper understanding of the structure-property relationships and guiding the design of new molecules with desired photophysical characteristics.[4]

Data Summary

| Property | Typical Range/Value | Influencing Factors | Significance |

| λmax (Absorption) | 275 - 350 nm | Substituents, Solvent Polarity | Determines the optimal excitation wavelength. |

| λem (Emission) | 350 - 550 nm | Substituents, Solvent Polarity, ESIPT | Defines the color of the emitted light. |

| Stokes Shift | 50 - 150 nm (can be >200 nm with ESIPT) | Molecular rigidity, ESIPT | Larger shifts are beneficial for avoiding self-absorption. |

| Quantum Yield (ΦF) | 0.1 - 0.9 | Molecular structure, Solvent, Temperature | A measure of fluorescence brightness.[16] |

| Fluorescence Lifetime (τ) | 1 - 20 ns | Molecular structure, Quenchers | Provides information on the excited state dynamics.[17] |

Conclusion

2-Substituted benzimidazole nitriles represent a versatile and highly tunable class of fluorophores. Their photophysical characteristics are intricately linked to their molecular structure and the surrounding environment. By understanding the fundamental principles of their light absorption and emission, as well as more complex phenomena like ESIPT and AIE, researchers can rationally design and synthesize novel molecules for a wide array of applications, from advanced materials to sophisticated biological probes. The synergy between experimental characterization and theoretical calculations will continue to drive innovation in this exciting field.

References

- A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. (2025). [Source not available]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. (2024). National Center for Biotechnology Information. [Link]

-

Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted ... - IntechOpen. (2022). IntechOpen. [Link]

- A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). (2023). [Source not available]

-

An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science. (2016). ACS Publications. [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. (2023). SRR Publications. [Link]

-

Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics - PMC. (2022). National Center for Biotechnology Information. [Link]

-

Theoretical Study of the Photophysical and Photochemical Properties of 1H‐Benzimidazole and 2‐Ethyl‐7‐nitro‐5‐Substituted 1H‐Benzimidazoles - ResearchGate. (2023). ResearchGate. [Link]

-

Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative - RSC Publishing. Royal Society of Chemistry. [Link]

-